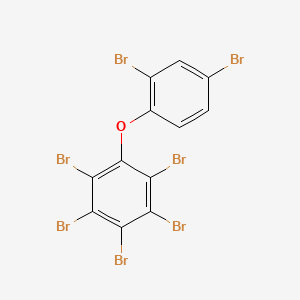

2,2',3,4,4',5,6-Heptabromodiphenyl ether

Descripción

Polybrominated Diphenyl Ethers (PBDEs) as Persistent Organic Pollutants in Environmental Contexts

Polybrominated diphenyl ethers are synthetic chemicals that are not chemically bound to the materials they are added to, such as plastics, textiles, and foams. columbia.edu This additive nature allows them to leach out of products over time, leading to their release into the indoor and outdoor environment. columbia.edufishsens.com PBDEs are characterized by their persistence, meaning they resist degradation from biological, chemical, and photolytic processes. nih.gov This resistance to breakdown allows them to remain in the environment for long periods. wa.gov

A key characteristic of PBDEs is their lipophilicity, or their tendency to dissolve in fats and oils. This property facilitates their bioaccumulation in the fatty tissues of organisms. nih.gov As a result, PBDEs can biomagnify, meaning their concentration increases at successively higher levels in the food chain. fishsens.com These compounds have been detected in various environmental matrices, including air, water, soil, and sediment, as well as in wildlife and humans. wa.govepa.gov

The environmental distribution of PBDEs is extensive, with studies detecting their presence in diverse ecosystems, from industrialized areas to remote regions. nih.gov Their transport occurs through atmospheric deposition and water currents, leading to global contamination. epa.gov The U.S. Environmental Protection Agency (EPA) has expressed concern over certain PBDE congeners due to their persistence, bioaccumulation, and toxicity to both humans and the environment. epa.gov

Table 1: General Properties of Polybrominated Diphenyl Ethers (PBDEs)

| Property | Description |

|---|---|

| Chemical Class | Organobromine Compounds |

| Primary Use | Flame Retardants epa.gov |

| Environmental Fate | Persistent, Bioaccumulative, and subject to long-range transport nih.govepa.gov |

| Common Sources | Electronics, furniture foam, textiles, building materials columbia.edu |

| Release Mechanism | Leaching from consumer and industrial products fishsens.com |

Academic Significance of 2,2',3,4,4',5,6-Heptabromodiphenyl Ether (BDE-183) Congener within PBDE Research

Within the large family of 209 possible PBDE congeners, this compound, designated as BDE-183, holds particular academic significance. industrialchemicals.gov.au BDE-183 is a component of the commercial octaBDE mixture, which has been used in plastics for electronic enclosures and other products. industrialchemicals.gov.au

Research on BDE-183 is crucial for understanding the environmental fate and behavior of higher brominated PBDEs. Studies have investigated its presence and concentration in various environmental compartments. For instance, BDE-183 has been detected in indoor dust, a significant pathway for human exposure. nih.gov It has also been identified in sediment and biota, indicating its distribution throughout ecosystems. nih.gov

One area of active research is the potential for BDE-183 to undergo debromination in the environment and in organisms. nih.gov This process, where bromine atoms are removed from the molecule, can lead to the formation of lower-brominated and potentially more toxic PBDE congeners. acs.org For example, studies have observed the debromination of BDE-183 in the intestinal tract of common carp (B13450389), leading to the formation of hexabrominated congeners. acs.org The high concentration of BDE-154 in some marine life has been suggested as a consequence of the debromination of BDE-183. nih.gov

The congener-specific analysis of PBDEs in environmental and biological samples is essential for accurate risk assessment. BDE-183 is often included in these analyses to provide a more complete picture of PBDE contamination. mdpi.com While some studies have reported low concentrations of BDE-183 compared to other congeners, its presence is a key indicator of contamination from octaBDE commercial mixtures. researchgate.netresearchgate.net

Table 2: Research Focus on BDE-183

| Research Area | Key Findings and Significance |

|---|---|

| Environmental Occurrence | Detected in indoor dust, sediment, and various organisms, indicating widespread environmental contamination. nih.gov |

| Debromination Potential | Can be transformed into lower-brominated PBDEs in organisms, which may alter its toxicity and bioaccumulation potential. nih.govacs.org |

| Biomonitoring | Its presence in human and wildlife tissues serves as a biomarker of exposure to commercial octaBDE flame retardant mixtures. industrialchemicals.gov.au |

| Toxicological Studies | Investigated for its potential neurodevelopmental effects, although effects were seen at higher doses compared to lower-brominated congeners. industrialchemicals.gov.au |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNRIAPLVGNZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583561 | |

| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-67-1 | |

| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6D6DTP55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,4,4 ,5,6 Heptabromodiphenyl Ether

Global and Regional Environmental Monitoring Programs for Polybrominated Diphenyl Ethers

Global and regional monitoring programs are essential for tracking the environmental fate of persistent organic pollutants (POPs) like PBDEs. These programs provide data on the concentration and distribution of these chemicals, helping to assess the effectiveness of international regulations such as the Stockholm Convention, which has listed commercial PentaBDE and OctaBDE mixtures for elimination. acs.org

One of the most prominent global monitoring initiatives is the Global Atmospheric Passive Sampling (GAPS) Network . This program utilizes polyurethane foam (PUF) disk passive air samplers to monitor the atmospheric concentrations of a range of flame retardants, including numerous PBDE congeners, at dozens of sites worldwide. acs.org Data from the GAPS network has been instrumental in establishing global background atmospheric concentrations and identifying long-range transport patterns of these substances. For instance, a 2014 sampling campaign detected BDE-183 in 12% of samples, confirming its presence in the global atmosphere even after phase-outs in many regions. acs.org

Another significant program is the International Pellet Watch (IPW) , which monitors the contamination of the marine environment by analyzing plastic resin pellets collected from beaches across the globe. jst.go.jp These pellets act as passive samplers, adsorbing hydrophobic pollutants like PBDEs from the surrounding seawater. The IPW provides valuable insights into the spatial distribution of these contaminants in coastal and marine ecosystems, identifying regional hotspots of pollution. jst.go.jpresearchgate.net

In addition to these global efforts, numerous regional and national programs contribute to the body of knowledge on PBDE distribution. In Canada, for example, environmental monitoring has detected PBDEs in diverse matrices including air, water, sediment, and biota, from the Great Lakes to the high Arctic. nih.gov Similarly, extensive monitoring in Europe and Asia provides a more detailed picture of regional contamination levels and trends. nih.govhelcom.fi These programs are critical for understanding the complex environmental behavior of specific congeners like BDE-183.

**2.2. Distribution Patterns Across Environmental Compartments

BDE-183, like other PBDEs, is found in virtually all environmental compartments due to its physicochemical properties, which include low water solubility and high affinity for organic matter and lipids. canada.ca Its distribution is governed by processes of atmospheric transport, deposition, and partitioning between air, water, soil, and sediment.

Once released into the atmosphere, PBDEs can exist in both the gaseous phase and adsorbed to airborne particulate matter. nih.gov The partitioning between these two phases is largely dependent on the congener's degree of bromination and ambient temperature. Highly brominated ethers, such as decaBDE (BDE-209), are found almost exclusively on particles, whereas lower brominated congeners are more prevalent in the gas phase. nih.gov As a hepta-brominated congener, BDE-183 exhibits intermediate behavior but is predominantly associated with the particulate phase. researchgate.net

This association with particles facilitates long-range atmospheric transport, allowing BDE-183 to reach remote regions like the Arctic, far from its original sources. miljodirektoratet.no The GAPS network reported atmospheric concentrations of BDE-183 ranging from below the detection limit to 2.4 pg/m³ in a 2014 global survey. acs.org Studies comparing air samples from different locations show that concentrations are generally higher in urban and industrial areas, reflecting proximity to primary sources. researchgate.net

| Location/Study | Matrix | Concentration Range (pg/m³) | Key Finding |

|---|---|---|---|

| Global (GAPS Network, 2014) | Passive Air Samplers | <0.01 to 2.4 | Detected in 12% of global samples, indicating widespread but low-level presence. acs.org |

| New Jersey, USA | Air Samples | Low levels detected | Presence of BDE-183 confirmed in regional air samples. osti.gov |

| North-West England, UK | Airborne Particulates | Detected with other higher-brominated PBDEs | Associated with larger dust particles (3-10 µm) from industrial or domestic sources. researchgate.net |

In aquatic environments, the hydrophobic nature of BDE-183 leads to its strong adsorption onto suspended particulate matter and, ultimately, deposition into sediments. nih.govcanada.ca Consequently, sediments act as a major sink and long-term reservoir for PBDEs. nih.gov Concentrations in the water column are typically very low, often near or below detection limits, due to this rapid partitioning. nih.gov

| Location/Study | Matrix | Concentration | Key Finding |

|---|---|---|---|

| Saginaw River Watershed, USA | Sediment and Floodplain Soil | Component of ΣPBDEs | Detected alongside other congeners, with concentrations decreasing downstream from sources. nih.gov |

| Global (International Pellet Watch) | Beached Plastic Resin Pellets | Component of ΣPBDEs up to 46 ng/g | Indicates widespread, low-level contamination of the marine water column. jst.go.jp |

| Baltic Sea | Biota (Herring and Cod) | Component of c-octa mixture profile | BDE-183 is a main congener in the c-octa mixtures found in marine life. helcom.fi |

Soils are another significant environmental sink for BDE-183 and other PBDEs, receiving inputs from atmospheric deposition and the application of contaminated sewage sludge. nih.govresearchgate.net Due to their strong binding to organic matter, PBDEs show low mobility in soil and tend to accumulate in the upper layers. researchgate.net This accumulation can lead to long-term contamination of terrestrial ecosystems. nih.gov

While less studied than other compartments, the uptake of PBDEs by plants from soil has been demonstrated. scispace.com Research indicates that plant uptake is a potential pathway for the entry of these contaminants into terrestrial food webs. nih.gov Studies on the behavior of BDE-209 in soil-plant systems have shown that debromination can occur, leading to the formation of lower-brominated congeners, which may be more readily taken up by plants. scispace.com Although specific data for BDE-183 uptake is limited, its presence in soil suggests a potential for accumulation in vegetation. miljodirektoratet.no

Indoor environments, particularly house and office dust, are recognized as major reservoirs for PBDEs and a significant pathway for human exposure. vu.nl BDE-183 is consistently detected in indoor dust samples, often at concentrations significantly higher than those found in outdoor environments. osti.gov This is because products treated with the OctaBDE mixture, such as plastics in electronic devices and furniture foam, continuously release PBDEs into the indoor environment. epa.gov Since these chemicals are additive rather than chemically bound to the products, they can easily migrate into air and settle in dust. epa.gov

Congener profiles in dust often reflect the commercial mixtures used in consumer products. While the most abundant congeners are typically BDE-209 (from DecaBDE) and BDE-47 and -99 (from PentaBDE), BDE-183 is a key marker for the use of the OctaBDE mixture. nih.govresearchgate.net Studies have shown that concentrations of PBDEs in dust can vary significantly between rooms within the same house and between different countries, reflecting differences in consumer products and building materials. osti.govnih.gov

| Location/Study | Matrix | Concentration Range (ng/g) | Key Finding |

|---|---|---|---|

| Germany | House Dust | Median <6 | BDE-183 was one of the congeners measured in a study comparing German and US homes. osti.gov |

| United States | House Dust | Median <5 | Overall PBDE levels were found to be much higher in US dust compared to German dust. osti.gov |

| Boston, MA, USA | House Dust | Detected but low detection rate in serum | Highlights dust as a primary exposure pathway. nih.gov |

| Northern Vietnam | Indoor Dust (Factories, Offices, Houses) | Component of ΣPBDEs (61-270 median) | BDE-183 detected as part of the overall PBDE profile in various indoor settings. researchgate.net |

Identification of Major Anthropogenic Sources and Emission Pathways

The primary anthropogenic source of 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183) is the commercial flame retardant mixture known as Octabromodiphenyl Ether (OctaBDE). basel.int This mixture was primarily used in acrylonitrile-butadiene-styrene (ABS) plastics for the casings of electronic equipment like computers and televisions. epa.gov

Emission pathways for BDE-183 occur throughout the lifecycle of products containing the OctaBDE mixture:

Manufacturing and Processing: Emissions can occur during the synthesis of the OctaBDE mixture and its incorporation into polymers at industrial facilities. canada.ca

Product Service Life: BDE-183 is an additive flame retardant, meaning it is physically mixed with the plastic rather than chemically bonded. This allows it to volatilize and leach from products during their normal use, leading to contamination of indoor air and dust. basel.intnih.gov

Waste Disposal and Recycling: The end-of-life stage for products containing BDE-183 is a major source of environmental release. acs.org Disposal in landfills can lead to the slow release of the compound into landfill gas and leachate. nih.gov More significant emissions are associated with the often-informal recycling of electronic waste (e-waste), particularly in less industrialized regions. acs.org Processes such as shredding, melting, and open burning of e-waste can release large quantities of PBDE-laden dust and fumes directly into the environment. basel.intacs.org

While the production and use of the OctaBDE mixture have been phased out in many parts of the world, the vast stock of consumer goods still in use and in the waste stream ensures that BDE-183 will continue to be released into the environment for many years. nih.govacs.org

Industrial and Municipal Effluent Contributions

Wastewater treatment plants (WWTPs) are significant conduits for the entry of 2,2',3,4,4',5,6-Heptabromodiphenyl ether into the aquatic environment. This is due to the treatment of both industrial and municipal wastewater, which can be laden with this compound from various sources.

Industrial processes that have historically used or are currently using products containing commercial octabromodiphenyl ether (c-OctaBDE) mixtures are primary sources of BDE-183 in industrial wastewater. For instance, a screening study of pretreated industrial wastewater in northwestern Washington State identified industrial laundries, aerospace facilities, and landfills as having elevated concentrations of polybrominated diphenyl ethers (PBDEs), the family of chemicals to which BDE-183 belongs. oaepublish.com

Municipal wastewater also contributes significantly to the BDE-183 load in the environment. This is largely due to the leaching of the compound from household products such as electronics, furniture, and textiles during use and cleaning. One study in Cape Town, South Africa, provided specific data on the concentrations of BDE-183 in various stages of the municipal wastewater treatment process. nih.gov The findings from this study are detailed in the table below.

Table 1: Concentration of this compound (BDE-183) in a Wastewater Treatment Plant in Cape Town, South Africa

| Sample Type | Concentration Range (ng/L) |

|---|---|

| Raw Water | Not Detected - 18.4 |

| Secondary Effluent | Not Detected - 10.2 |

Data sourced from a study on a wastewater treatment plant in Cape Town, South Africa. nih.gov

Furthermore, due to its chemical properties, BDE-183 tends to adsorb to solid particles, leading to its accumulation in sewage sludge. The same Cape Town study found BDE-183 concentrations in sewage sludge ranging from not detected to 9.97 ng/g dry weight. nih.gov Similarly, research on sewage sludge from wastewater treatment plants in Germany and the Czech Republic also reported the presence of BDE-183, highlighting the widespread nature of this contamination. nih.govresearchgate.net

Waste Management Practices and Landfill Leachate

The disposal of products containing this compound in landfills is a major contributor to its environmental release. As these products age and break down, BDE-183 can leach into the surrounding environment, primarily through landfill leachate.

Several studies conducted in South Africa have consistently detected BDE-183 in landfill leachate, underscoring the role of landfills as long-term sources of this pollutant. nih.govresearchgate.netnih.govsci-hub.ru The concentrations of BDE-183 and other PBDEs can vary significantly between different landfill sites, likely due to differences in the types of waste received and the age of the landfill. nih.govnih.gov

The table below presents a summary of BDE-183 concentrations found in landfill leachates from various studies in South Africa.

Table 2: Concentration of this compound (BDE-183) in South African Landfill Leachates

| Landfill Site Location | Concentration Range (pg/L) |

|---|---|

| Gauteng Province | 127 - 3,702 (for Σ7 PBDEs including BDE-183) |

| Various Landfills | Detected (quantification not specified for BDE-183 individually) |

Data compiled from multiple studies on landfill leachates in South Africa. nih.govresearchgate.netnih.gov

The presence of dissolved organic matter in landfill leachate can enhance the mobility of hydrophobic compounds like BDE-183, facilitating their transport into the surrounding soil and groundwater. researchgate.net This highlights the potential for long-term contamination of water resources from landfills.

Diffuse Sources and Release from Commercial Products

Beyond direct industrial and municipal discharges, this compound is also released into the environment from a wide array of commercial products through diffuse pathways. As an additive flame retardant, BDE-183 is not chemically bound to the polymer matrix of the products it is used in, making it susceptible to leaching, volatilization, and abrasion over the product's lifespan. basel.int

Electronic waste (e-waste) is a particularly significant source of BDE-183. Research on the substance flows in a recycling plant for waste electrical and electronic equipment (WEEE) identified BDE-183 as an abundant congener. pops.int The plastic housings of older electronic devices, such as cathode ray tube (CRT) televisions, can contain significant amounts of BDE-183, which can be released as the plastic degrades.

Other consumer products that contribute to the diffuse release of BDE-183 include:

Furniture and Upholstery: Polyurethane foam used in furniture padding was a major application for commercial PBDE mixtures. ontosight.aiepa.gov

Textiles: Fabrics used in upholstery and other applications were often treated with PBDEs to meet flammability standards. ontosight.aiepa.govbham.ac.uk

Construction Materials: Various plastics and other materials used in construction also contained these flame retardants. ontosight.ai

The release of BDE-183 from these products can occur through various mechanisms, including the leaching of the chemical from microplastics into the environment. researchgate.net Studies on the leaching of other PBDEs, such as decabromodiphenyl ether (BDE-209), from fabrics under simulated landfill conditions have shown that factors like the waste-to-leachate ratio and the presence of dissolved organic matter can significantly influence the rate of release. bham.ac.uk While specific leaching rates for BDE-183 from all product types are not extensively documented, the available evidence points to consumer products as a continuous and widespread source of this persistent pollutant.

Environmental Fate and Transport Processes of 2,2 ,3,4,4 ,5,6 Heptabromodiphenyl Ether

Inter-compartmental Partitioning Dynamics

The distribution of BDE-183 across different environmental compartments is a dynamic process governed by partitioning equilibria. These processes determine the compound's residence time and concentration in various environmental media.

The exchange of BDE-183 between the atmosphere and terrestrial or aquatic surfaces is a critical component of its environmental transport. Due to its low vapor pressure and high octanol-air partitioning coefficient (Koa), BDE-183 is expected to exist predominantly in the particle-bound phase in the atmosphere. This association with atmospheric particles facilitates its removal from the atmosphere via dry and wet deposition.

Dry deposition involves the gravitational settling of particles and impaction with surfaces, while wet deposition occurs through scavenging by precipitation (rain and snow). Studies on various PBDEs have shown that higher brominated congeners, like heptabromodiphenyl ethers, have a strong affinity for atmospheric aerosols. diva-portal.org This leads to significant deposition fluxes, particularly in areas with high atmospheric particle concentrations.

Table 1: Factors Influencing Air-Surface Exchange of BDE-183

| Factor | Influence on Deposition | Influence on Volatilization |

|---|---|---|

| Vapor Pressure | Low vapor pressure leads to partitioning onto particles, enhancing deposition. | Low vapor pressure limits the rate of volatilization. |

| Particle Size | BDE-183 associated with larger particles will deposit more quickly. | Not a direct influence. |

| Temperature | Higher temperatures can increase volatilization rates. | Can influence atmospheric turbulence, affecting deposition rates. |

| Wind Speed | Higher wind speeds can increase dry deposition rates. | Can enhance volatilization from surfaces. |

| Precipitation | Scavenging by rain and snow is an effective removal mechanism from the atmosphere. | Not a direct influence. |

Once deposited into terrestrial and aquatic environments, the fate of BDE-183 is largely controlled by its strong tendency to sorb to organic matter in soils and sediments. Its high octanol-water partition coefficient (Kow) indicates a high degree of hydrophobicity, causing it to preferentially partition from water into the organic fraction of solid matrices.

The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to describe this process. While specific Koc values for BDE-183 are not always readily available, values for other heptabromodiphenyl ether congeners are high, suggesting strong and potentially irreversible binding to soil and sediment. This strong sorption has several important consequences:

Reduced Bioavailability: By binding to soil and sediment particles, the amount of BDE-183 available for uptake by organisms is reduced.

Limited Leaching: The strong sorption minimizes its vertical movement through the soil profile, reducing the potential for groundwater contamination.

Persistence: Sorption to sediments can lead to the burial of BDE-183, where it can persist for long periods due to reduced microbial degradation and other removal processes.

Research has consistently shown that for PBDEs, the extent of sorption is directly proportional to the organic carbon content of the soil or sediment. osti.gov Therefore, environments rich in organic matter, such as wetlands and the sediments of productive water bodies, are significant sinks for BDE-183. researchgate.net

Long-Range Environmental Transport Potential of Heptabromodiphenyl Ethers

Despite their low volatility, heptabromodiphenyl ethers, including BDE-183, have been detected in remote environments far from their original sources, indicating their potential for long-range environmental transport.

The primary mechanism for the long-range transport of BDE-183 is through the movement of atmospheric particles to which it is sorbed. diva-portal.org Fine particles, in particular, can remain suspended in the atmosphere for extended periods, allowing for transport over vast distances by wind currents. This process, often referred to as "global distillation" or the "grasshopper effect," involves cycles of deposition and re-volatilization, although re-volatilization is less significant for highly brominated congeners.

The atmospheric residence time of the particles carrying BDE-183 is a crucial factor in determining its transport distance. This residence time is influenced by particle size, meteorological conditions, and removal processes like precipitation. The detection of various PBDE congeners in remote locations such as the Arctic and high-altitude mountain regions provides strong evidence for their capacity for long-range atmospheric transport. researchgate.net

In aquatic systems, the transport and dispersion of BDE-183 are governed by its partitioning between the water column and suspended sediments. Due to its hydrophobicity, a significant fraction of BDE-183 in aquatic environments will be associated with suspended particulate matter. This allows for its transport by water currents over considerable distances.

Major sources of PBDEs to aquatic environments include discharges from wastewater treatment plants and atmospheric deposition. nih.gov Once in a river or coastal system, BDE-183 can be transported downstream, with ongoing processes of deposition into and resuspension from bottom sediments. The ultimate fate in many aquatic systems is burial in depositional zones of lakes and coastal marine environments. researchgate.net The movement of contaminated sediments during events such as storms or dredging can also contribute to the further dispersion of BDE-183.

Predictive Modeling of Environmental Fate

Predictive models are essential tools for understanding and forecasting the environmental fate and transport of chemicals like BDE-183. Multimedia environmental fate models, such as fugacity-based models, are commonly used to estimate the distribution and persistence of persistent organic pollutants (POPs).

These models use the physicochemical properties of a substance, such as its vapor pressure, water solubility, and partitioning coefficients (Kow, Koa, Koc), along with environmental parameters, to simulate its behavior in a model environment. For BDE-183, these models can help to:

Estimate its partitioning between air, water, soil, and sediment.

Predict its potential for long-range transport.

Identify the environmental compartments where it is likely to accumulate.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,2',3,4,4',5,6-Heptabromodiphenyl ether | BDE-183 |

Multimedia Fugacity Models (e.g., POPCYCLING-Baltic, CeStoc)

Multimedia fugacity models are essential tools for predicting the environmental distribution and ultimate fate of persistent organic pollutants (POPs) like BDE-183. These models use the concept of fugacity, or the "escaping tendency" of a chemical, to describe its partitioning behavior between different environmental media such as air, water, soil, and sediment. diva-portal.org By calculating fugacity capacities for each compartment, these models can estimate the steady-state distribution and transport fluxes of a chemical, providing a holistic view of its environmental behavior. diva-portal.orgnih.gov

POPCYCLING-Baltic Model: This regionally segmented multimedia fate model was developed to quantify the environmental pathways of selected POPs throughout the Baltic Sea drainage basin. The model divides the region into distinct zones, each containing seven compartments: upper and lower atmosphere, soil, vegetation, freshwater, freshwater sediment, and coastal water. It accounts for inter-regional flows of air and water to simulate the long-range transport and deposition of pollutants. While specific studies applying the POPCYCLING-Baltic model to BDE-183 are not detailed in the available literature, its application to the broader class of PBDEs helps in understanding the potential transport routes and sinks for hepta-BDE congeners within the Baltic region. The model is crucial for estimating the contribution of atmospheric deposition versus riverine input into the marine environment.

CeStoc Model: The CeStoc model is a multimedia fugacity model specifically developed to predict the environmental fate of organic chemicals in an urban environment, namely the center of Stockholm, Sweden. diva-portal.org This model is adapted to the urban landscape by including five key media: air, water, soil, sediment, and a unique "urban film" compartment that represents the organic layer covering impervious surfaces. researchgate.net The CeStoc model has been successfully applied to several PBDE congeners, including 2,2',4,4'-tetraBDE (BDE-47), 2,2',4,4',5-pentaBDE (BDE-99), and decabromodiphenyl ether (BDE-209), showing reasonable agreement with observed environmental concentrations. diva-portal.org Although not specifically parameterized for BDE-183 in the cited studies, the model's framework for lower and higher brominated congeners provides a robust methodology for assessing the distribution of hepta-BDEs in urban settings, where emissions from consumer products and waste streams are concentrated. diva-portal.orgresearchgate.net

Air-Vegetation Exchange Models

The exchange of BDE-183 between the atmosphere and vegetation is a critical process influencing its transport and removal from the air. Vegetation acts as a significant sink for airborne POPs, with uptake occurring through both gaseous exchange and particulate deposition. Air-vegetation exchange models are designed to quantify these processes, providing insights into the global distribution of these contaminants. nih.gov

Research on PBDEs in spruce needles and the surrounding atmosphere has been used to develop models for their accumulation in vegetation. These studies have shown that higher brominated congeners, which would include BDE-183, are predominantly associated with atmospheric particulates, even in warmer conditions. nih.gov This characteristic is crucial for modeling their deposition, as particle-bound transport is a primary mechanism for their transfer from the atmosphere to plant surfaces.

A modeling concept developed from field measurements of various PBDE congeners determined key parameters for their uptake by coniferous vegetation. nih.gov These findings can be extrapolated to understand the behavior of BDE-183.

Table 1: Key Deposition Parameters in Air-Vegetation Exchange Models for PBDEs

| Parameter | Value | Significance for BDE-183 |

|---|---|---|

| Particulate-bound Deposition Velocity | 3.8 m/h | As a higher brominated congener, BDE-183 is primarily associated with particles, making this a key parameter for its deposition onto vegetation. nih.gov |

These derived parameters are used to model the accumulation of PBDEs in vegetation over time, and the models have shown good agreement with measured environmental concentrations. nih.gov This indicates that such models can effectively predict the role of forests and other vegetated areas as sinks for BDE-183, influencing its atmospheric residence time and long-range transport potential.

Congener-Specific Photodegradation Models

Photodegradation, or the breakdown of chemicals by light, is a major abiotic transformation pathway for PBDEs in the environment. Congener-specific models are vital because the rate and products of photodegradation depend heavily on the number and position of bromine atoms on the diphenyl ether structure. For BDE-183, photodegradation involves the reductive debromination of the molecule, leading to the formation of lower-brominated and potentially more mobile congeners.

Studies using UV radiation to simulate environmental conditions have elucidated the degradation pathway of BDE-183 in water. nih.gov These experiments show that higher brominated congeners like BDE-183 are susceptible to direct debromination. nih.gov The primary degradation products are hexa-BDEs, which can undergo further degradation. nih.gov

A notable photodegradation pathway for BDE-183 has been identified as follows:

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) → 2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) and 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) nih.gov

These hexa-BDE products can subsequently degrade to form 2,4,4'-Tribromodiphenyl ether (BDE-28). nih.gov This stepwise debromination is significant because the resulting lower-brominated congeners may have different toxicological profiles and environmental mobility.

Quantum chemical calculations have also been used to develop models that can predict the degradation routes and rates for any PBDE congener. researchgate.net These models have been validated with experimental data and provide a powerful tool for assessing the environmental persistence of specific congeners.

Table 2: Modeled Photodegradation Data for BDE-183

| Congener | Predicted Degradation Route | Key Degradation Products |

|---|

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2,2',3,4,4',5',6-Heptabromodiphenyl ether | BDE-183 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 |

| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 |

| 2,4,4'-Tribromodiphenyl ether | BDE-28 |

Biotransformation and Abiotic Degradation Pathways of 2,2 ,3,4,4 ,5,6 Heptabromodiphenyl Ether

Microbial and Biotic Reductive Debromination

Microbial action, particularly under anaerobic conditions, plays a crucial role in the transformation of BDE-183 through reductive debromination. This process involves the removal of bromine atoms, leading to the formation of lower-brominated diphenyl ethers.

Anaerobic bacteria are capable of utilizing brominated compounds in their metabolic processes, leading to the reductive removal of bromine atoms. researchgate.netnih.gov This process of microbial reductive debromination is a key transformation pathway for polybrominated diphenyl ethers (PBDEs) in environments such as sediments and sewage sludge. berkeley.eduepa.gov Studies have shown that specific anaerobic microorganisms, including Dehalococcoides species, are capable of debrominating PBDEs. berkeley.eduberkeley.edu The mechanism involves a stepwise removal of bromine atoms, with a preference for the removal of para and meta bromines over ortho bromines. berkeley.edu

In the case of BDE-183, anaerobic debromination has been observed to be relatively rapid compared to more highly brominated congeners. berkeley.edu This process yields a variety of lesser-brominated products. For instance, the removal of a meta bromine atom from BDE-183 can produce the hexabromodiphenyl ether (hexa-BDE) congener BDE-154, while the removal of an ortho bromine can result in BDE-153. berkeley.edu The removal of a para bromine leads to the formation of other hexa-BDEs such as BDE-149 and BDE-144. berkeley.edu The intestinal tracts of certain aquatic organisms, like the common carp (B13450389), also provide an anaerobic environment where gut bacteria can facilitate the debromination of BDE-183, leading to the formation of two distinct hexa-BDE congeners. acs.org

BDE-183 is not only a component of some commercial PBDE mixtures but is also a significant degradation product of the more heavily brominated congener, decabromodiphenyl ether (BDE-209). researchgate.netresearchgate.net Under anaerobic conditions, microbial communities in environments like sewage sludge can reductively debrominate BDE-209, leading to the formation of a range of nona-, octa-, and hepta-BDEs, including BDE-183. epa.govresearchgate.netresearchgate.net

For example, studies using Pseudomonas aeruginosa have demonstrated the aerobic biotransformation of BDE-209, resulting in the formation of several lower brominated congeners, one of which is BDE-183. researchgate.net Similarly, research with other bacterial strains and microbial consortia has confirmed that the biodegradation of BDE-209 proceeds through a series of debromination steps, yielding various intermediate products, including BDE-183. researchgate.netnih.gov The metabolic debromination of BDE-209 has also been observed in biota. For instance, aquatic organisms exposed to BDE-209 can metabolize it into lesser brominated congeners, providing evidence for in-vivo debromination pathways. researchgate.net In some fish species, octa-BDE congeners like BDE-203 can be metabolically debrominated to form BDE-183. nih.gov

Products of BDE-183 Anaerobic Debromination

| Product Congener | Position of Bromine Removal | Reference |

|---|---|---|

| BDE-154 | meta | berkeley.edu |

| BDE-153 | ortho | berkeley.edu |

| BDE-149 | para | berkeley.edu |

| BDE-144 | para | berkeley.edu |

| Hexa-BDEs (unspecified) | Not specified | acs.org |

Photolytic Degradation Processes

In addition to microbial action, BDE-183 is susceptible to degradation by sunlight and artificial UV radiation. Photolysis is a significant abiotic degradation pathway that can transform BDE-183 and its precursors in the environment.

Exposure to both UV radiation and natural sunlight can induce the degradation of BDE-183. researchgate.netnih.gov Photodegradation reactions of PBDEs typically follow pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by the number and position of bromine substituents, with more highly brominated congeners often degrading more rapidly. researchgate.netnih.gov For BDE-183, studies have shown that it can be degraded by up to 50% under UV-LED irradiation. nih.gov The half-life for the photodegradation of BDE-183 in hexane (B92381) under a mercury lamp was found to be as short as 0.26 hours. researchgate.net In lipid solutions, BDE-183 has been shown to degrade by over 20% within just two minutes of exposure to sunlight. researchgate.net

The degradation process involves the cleavage of carbon-bromine bonds, leading to the formation of lower-brominated PBDEs. nih.gov The surrounding medium can also influence the rate of photolysis. For instance, the presence of organic matter like humic acids can act as a UV filter, thereby slowing down the degradation rate. nih.gov

Photolytic degradation is a key pathway for the formation of BDE-183 from its higher brominated precursor, BDE-209. researchgate.netresearchgate.net When exposed to UV light or natural sunlight, BDE-209 undergoes reductive debromination, yielding a variety of products, including nona-, octa-, and hepta-BDEs. nih.govnih.govnih.gov BDE-183 has been identified as one of the photoproducts in studies irradiating BDE-209 in various matrices, including plastics and house dust. researchgate.netnih.gov

The photolysis of BDE-209 can be influenced by the matrix in which it is present. For example, the half-life of BDE-209 can be as short as 15 minutes in toluene (B28343) but can extend to between 40 and 200 hours in natural matrices like sand, sediment, and soil. nih.gov The formation of BDE-183 and other lower brominated congeners from the photolysis of BDE-209 is a significant environmental process, as these products can be more bioaccumulative and toxic than the parent compound. nih.gov

Photodegradation of BDE-183

| Condition | Matrix | Observed Degradation/Half-life | Reference |

|---|---|---|---|

| UV-LED Irradiation | Water | Up to 50% degradation | nih.gov |

| Mercury Lamp (Pyrex filtered) | Hexane | Half-life of 0.26 hours | researchgate.net |

| Sunlight | Lipid | >20% degradation in 2 minutes | researchgate.net |

Degradation Rates and Environmental Persistence

The environmental persistence of BDE-183 is determined by the rates of its degradation through the various biotic and abiotic pathways. Generally, PBDEs are considered persistent organic pollutants. nih.gov The half-life of PBDE congeners can vary significantly depending on the congener and the environmental compartment. For instance, the half-life of BDE-183 has been reported to be 94 days. nih.gov In contrast, some lower brominated congeners have half-lives of several years, while BDE-209 has a reported half-life of 15 days in the human body but can persist for over 10 years in sediments. nih.gov

The degradation of BDE-209, a major source of BDE-183, has been studied under various conditions. In one study, the first-order rate constant for the biodegradation of BDE-209 was approximately 0.026 per day, corresponding to a half-life of 22 days. nih.gov In another study of BDE-209 photolysis in house dust, the pseudo-first-order degradation rate was 2.3 x 10⁻³ per hour. nih.gov The persistence of BDE-183 is therefore a complex function of its formation from higher brominated congeners and its own degradation into lower brominated forms.

Bioaccumulation and Trophic Transfer Mechanisms of 2,2 ,3,4,4 ,5,6 Heptabromodiphenyl Ether in Biological Systems

Bioaccumulation in Aquatic Organisms

The uptake and concentration of BDE-181 in aquatic organisms are critical indicators of its environmental impact. This process is quantified using metrics such as the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF).

Bioaccumulation refers to the net uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically measures uptake from water alone. These processes are expressed by the BAF and BCF, respectively, which represent the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.

While specific, experimentally derived BAF and BCF values for BDE-181 in the target species Tilapia zilli, Synodontis clarias, and Gammarus pulex are not prominent in the reviewed scientific literature, the principles of these metrics are well-established. Regulatory bodies use these values to assess the bioaccumulative potential of chemicals.

Table 1: Definitions of Bioaccumulation and Bioconcentration Metrics

| Metric | Definition | Exposure Route(s) | Significance |

|---|---|---|---|

| Bioaccumulation Factor (BAF) | Ratio of contaminant concentration in the organism to its concentration in the ambient water, at steady state. | All routes: Water, diet, dermal. | A holistic measure of a chemical's potential to accumulate in a real-world environment. |

| Bioconcentration Factor (BCF) | Ratio of contaminant concentration in the organism to its concentration in the water, at steady state. | Water only (respiratory and dermal surfaces). | A key metric in laboratory studies and regulatory assessments to determine uptake from water. sfu.ca |

This table is generated based on information from the text.

The extent to which BDE-181 accumulates varies significantly among different aquatic species. This variability is driven by a combination of physiological, metabolic, and ecological factors.

Metabolism: The ability of an organism to metabolize or break down PBDEs is a primary determinant of its bioaccumulation potential. Reductive debromination is a key metabolic pathway for PBDEs in fish, and the efficiency of this process is species-specific. Congeners with substantial evidence of oxidative metabolism include BDE-47, BDE-99, and BDE-153. nih.gov

Lipid Content: As a lipophilic ("fat-loving") compound, BDE-181 preferentially accumulates in tissues with high lipid content. Species with higher body fat percentages are therefore more susceptible to accumulating larger burdens of this chemical.

Trophic Level and Diet: An organism's position in the food web and its specific diet directly influence its exposure to BDE-181 through the ingestion of contaminated prey.

Age and Size: Older, larger organisms have had a longer time to accumulate contaminants and have often consumed more prey, which can lead to higher concentrations of BDE-181 in their tissues.

Habitat: The specific environment an organism inhabits influences its exposure. For instance, benthic (bottom-dwelling) organisms may have higher exposure due to contact with contaminated sediments.

One study on harbor seals in the northwest Atlantic detected BDE-181 in liver samples, confirming its bioavailability and accumulation in marine mammals that are apex predators in aquatic food webs. vliz.be

Bioaccumulation in Terrestrial Organisms

BDE-181 also accumulates in terrestrial animals, primarily through the consumption of contaminated food, water, or soil.

Research on PBDEs in grassland sheep provides significant insight into the distribution patterns of highly brominated congeners, which can serve as a model for BDE-181. A study analyzing various PBDEs in sheep from Inner Mongolia found a distinct distribution pattern based on the degree of bromination and tissue type. nih.govresearchgate.netmdpi.com

While BDE-181 was not specifically measured, the study analyzed the closely related hepta-BDE congener BDE-183. The findings indicate that more highly brominated congeners, such as BDE-183, show a strong tendency to accumulate in adipose (fat) tissues. nih.govresearchgate.net This is attributed to their high octanol-water partition coefficient (logKow), a measure of lipophilicity. nih.govmdpi.com In contrast, less-brominated PBDEs were more prevalent in muscle and visceral organs. researchgate.net

The distribution within visceral organs appears to be influenced by specific physiological mechanisms, including transport by ovine serum albumin (OSA) and metabolism by the Cytochrome P450 enzyme system (specifically CYP3A24). nih.govresearchgate.net

Table 2: Relative Distribution Pattern of Highly Brominated PBDEs (e.g., BDE-183) in Sheep Tissues

| Tissue Type | Relative Accumulation | Primary Influencing Factor(s) |

|---|---|---|

| Adipose Tissue (Fat) | High | Lipophilicity (logKow) |

| Brain | Moderate | Lipophilicity (logKow) |

| Visceral Organs (Heart, Stomach, Lung, Liver, etc.) | Lower | Transport via Ovine Serum Albumin (OSA), Metabolism by CYP3A24 |

| Muscle Tissue | Lower | N/A |

This table is generated based on descriptive findings from scientific sources. nih.govresearchgate.netmdpi.com

Trophic Magnification Dynamics and Food Web Transfer

Trophic magnification, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. This occurs when the chemical is persistent, bioavailable, and not easily metabolized or excreted.

The Trophic Magnification Factor (TMF) is the metric used to quantify this phenomenon. It is calculated from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms in a food web. nih.govsfu.ca A TMF value greater than 1 indicates that the chemical is biomagnifying. sfu.ca TMFs are considered a reliable and environmentally relevant tool for assessing the bioaccumulation potential of chemicals that are widespread in the environment. nih.govsfu.ca

While a specific TMF for BDE-181 has not been identified in the reviewed literature, studies on other PBDE congeners strongly suggest a potential for biomagnification. Research has shown that PBDEs are a focus of biomagnification studies in coastal and marine food webs. marineinfo.org For example, tri- through hexa-BDEs have been found to be highly biomagnified from prey fish to the liver and blubber of harbor seals. vliz.be Given its persistence and high lipophilicity, it is probable that BDE-181 also undergoes trophic magnification in both aquatic and terrestrial food webs.

Cellular and Subcellular Uptake and Distribution Mechanistic Studies

The entry of BDE-181 into cells and its subsequent distribution within subcellular compartments are complex processes. Due to the large molecular size of highly brominated PBDEs, passive diffusion across the cell membrane is not considered a primary uptake route. Instead, more complex, energy-dependent and carrier-mediated processes are likely involved.

Energy-Dependent Mechanisms (Endocytosis): Endocytosis is a fundamental process by which cells internalize molecules by engulfing them. mdpi.com This includes phagocytosis ("cell eating") for large particles and pinocytosis ("cell drinking") for fluids and solutes. These energy-dependent pathways are a potential route for BDE-181 to enter cells, particularly if it is adsorbed to particulate matter. mdpi.comnih.gov

Carrier-Mediated Transport: Studies on other PBDE congeners have shown that they are substrates for specific protein transporters. For instance, research has identified that certain PBDEs can be transported into liver cells by Organic Anion–Transporting Polypeptides (OATPs). This carrier-mediated pathway represents a plausible and significant mechanism for the uptake and liver-specific accumulation of BDE-181.

Intracellular Distribution: Once inside the cell, the lipophilic nature of BDE-181 would cause it to associate with lipid-rich structures, such as the membranes of the endoplasmic reticulum, mitochondria, and the nuclear envelope, as well as lipid droplets within the cytoplasm.

Role of Organic Anion-Transporting Polypeptides (OATPs) in Hepatic Uptake

The liver is a primary organ for the accumulation and metabolism of xenobiotics, including polybrominated diphenyl ethers (PBDEs). The uptake of these lipophilic compounds from the bloodstream into hepatocytes is not solely a passive process but is significantly facilitated by membrane transporters. Among these, the organic anion-transporting polypeptides (OATPs), a family of solute carriers, play a crucial role.

Research has demonstrated that several PBDE congeners are substrates for human hepatic OATPs, specifically OATP1B1, OATP1B3, and OATP2B1. Due to their large molecular weights, PBDEs cannot readily diffuse across the hepatocyte membrane. OATPs, located on the sinusoidal membrane of hepatocytes, mediate the uptake of a wide array of amphipathic organic compounds, including PBDEs.

Studies using Chinese hamster ovary (CHO) cells expressing these specific human OATPs have confirmed that PBDEs such as 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99), and 2,2′,4,4′,5,5′-hexabromodiphenyl ether (BDE-153) are indeed transported by these proteins. The transport kinetics vary among the different OATP isoforms and PBDE congeners, indicating differential affinities. For instance, OATP1B1 and OATP1B3 generally exhibit a higher affinity for the lower brominated congeners. While direct kinetic data for 2,2',3,4,4',5,6-heptabromodiphenyl ether is not specified in the referenced literature, the established role of OATPs in transporting other highly brominated PBDEs strongly suggests a similar mechanism for its hepatic uptake. The involvement of these transporters provides a mechanistic explanation for the observed liver-specific accumulation of PBDEs.

Table 1: Michaelis-Menten Constant (Km) Values for the Transport of Various PBDE Congeners by Human Hepatic OATPs

| PBDE Congener | OATP1B1 (μM) | OATP1B3 (μM) | OATP2B1 (μM) |

|---|---|---|---|

| BDE-47 | 0.31 | 0.41 | 0.81 |

| BDE-99 | 0.91 | 0.70 | 0.87 |

| BDE-153 | 1.91 | 1.66 | 0.65 |

Intracellular Accumulation and Subcellular Localization (e.g., Mitochondria, Neurons)

Once inside the cell, this compound, like other PBDEs, does not distribute uniformly throughout the cytoplasm. Instead, it exhibits a propensity to accumulate in specific subcellular compartments, a phenomenon that is closely linked to its lipophilic nature and potential toxicological effects.

In neurons, which are particularly vulnerable to the neurotoxic effects of PBDEs, these compounds have been shown to accumulate in various organelles. Studies on mouse cerebellar granule neurons have revealed the intracellular distribution of several PBDE congeners. A significant fraction of these compounds is found associated with the microsomal and mitochondrial fractions. The accumulation of PBDEs in mitochondria is of particular concern. Research has indicated a correlation between the extent of mitochondrial accumulation of different PBDE congeners and their potency in inducing apoptotic cell death. This suggests that the sequestration of these compounds within mitochondria could be a critical step in initiating cellular damage pathways, potentially through the induction of oxidative stress and disruption of the mitochondrial membrane potential.

While the specific distribution of this compound has not been individually detailed in the provided research, the general trend observed for other PBDEs points towards a significant localization within mitochondria and other lipid-rich cellular structures in neurons.

Table 2: Percentage of BDE Congeners in Cellular Fractions of Mouse Cerebellar Granule Neurons after 24-hour Exposure to 10μM PBDE

| PBDE Congener | Mitochondria (%) | Microsomes (%) | Cytosol (%) | Nucleus (%) |

|---|---|---|---|---|

| BDE-47 | 30 | - | - | - |

| BDE-99 | 27 | - | - | - |

| BDE-100 | 43 | - | - | - |

| BDE-153 | 22 | - | - | - |

| BDE-209 | 11 | - | - | - |

Data for Microsomes, Cytosol, and Nucleus were not specified in the provided search results.

Transepithelial Transport Mechanisms

The movement of this compound across epithelial barriers, such as the intestinal lining following oral ingestion, is a critical step in its bioaccumulation. Studies utilizing in vitro models, such as the Caco-2 cell monolayer which mimics the human intestinal epithelium, have provided insights into the mechanisms governing this process.

The transepithelial transport of PBDEs, including congeners up to hepta-BDEs, appears to be primarily governed by passive diffusion, a process driven by the concentration gradient across the cell membrane. nih.gov This is supported by the observation of a linear increase in transport with increasing concentrations of PBDEs. nih.gov However, the process is more complex than simple passive movement. The rate-determining step in this transport is the movement across the cell (trans-cell transport), which includes passage through aqueous pores. nih.gov

Table 3: Apparent Permeability Coefficients (Papp) of PBDEs in Caco-2 Cell Monolayer

| Direction | PBDE Congeners | Papp (10-6 cm/s) |

|---|---|---|

| Apical to Basolateral (A-B) | Tri- to Hepta-BDEs | Relatively Low |

| Basolateral to Apical (B-A) | Tri- to Hepta-BDEs | - |

Specific numerical values for Papp were not provided in the search results, only a qualitative description of being poorly absorbed.

Advanced Analytical Methodologies for Congener Specific Analysis of 2,2 ,3,4,4 ,5,6 Heptabromodiphenyl Ether

Sample Collection, Storage, and Pretreatment Strategies for Environmental and Biological Matrices

The foundation of accurate congener-specific analysis of BDE-183 lies in meticulous sample collection, appropriate storage, and effective pretreatment. These initial steps are critical to maintain sample integrity and ensure that the analyte concentrations are representative of the original environment. epa.gov

Sample Collection: For environmental matrices such as water, soil, and sediment, collection methods must prevent cross-contamination. epa.gov Grab and core sampling devices are commonly employed for sediments, with the choice depending on the study's objectives. epa.gov For biological tissues, samples are typically collected using clean, solvent-rinsed tools and immediately placed in appropriate containers. epa.gov

Storage: Proper storage is essential to prevent the degradation of BDE-183. Samples are generally stored in the dark at low temperatures (typically <6°C) to minimize photochemical and microbial degradation. eurofins.com The choice of container is also critical; glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) are preferred to avoid contamination from plastics. Holding times vary by matrix and regulatory guidelines but are strictly followed to ensure data validity. epa.goveurofins.com

Pretreatment: Before extraction, samples undergo pretreatment to prepare them for analysis. For solid samples like sediment and tissue, this often involves freeze-drying (lyophilization) to remove water, followed by homogenization through grinding or sieving to ensure a uniform sample from which a representative subsample can be taken. researchgate.net For biological samples with high lipid content, such as fish tissue, pretreatment is a crucial first step before lipid removal in the cleanup phase. nih.gov

| Matrix | Container | Preservation | Recommended Holding Time |

|---|---|---|---|

| Water | Glass, PTFE-lined cap | Cool to <6°C | 7 days until extraction, 40 days for extract |

| Soil/Sediment | Glass, wide-mouth | Cool to <6°C | 7 days until extraction, 40 days for extract |

| Biological Tissue | Glass or PTFE bag | Freeze at <-10°C | 1 year |

Extraction and Cleanup Techniques for Complex Sample Matrices

Extracting BDE-183 from complex environmental and biological samples and isolating it from co-extracted interfering compounds is a significant analytical challenge. nih.gov The high lipid content in biological samples and the presence of numerous other organic compounds in sediments necessitate robust extraction and cleanup procedures. researchgate.netresearchgate.net

Extraction: The goal of extraction is to efficiently transfer BDE-183 from the solid or liquid sample matrix into a solvent.

Soxhlet extraction is a classic technique that uses continuous solvent cycling to extract analytes. It is effective but can be time-consuming and require large solvent volumes. thermofisher.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase extraction efficiency, reducing solvent consumption and time. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is commonly used for aqueous samples, where water is passed through a solid sorbent that retains the BDE-183, which is then eluted with a small volume of solvent. hrpub.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a newer technique involving a salting-out liquid-liquid extraction followed by dispersive SPE for cleanup. nih.gov It is valued for its speed and efficiency.

Cleanup: After extraction, the solvent contains BDE-183 along with co-extractives like lipids, pigments, and other pollutants that can interfere with analysis. hrpub.org

Gel Permeation Chromatography (GPC) separates compounds based on their molecular size, effectively removing large molecules like lipids from the extract. hrpub.org

Adsorption Chromatography using columns packed with materials like silica (B1680970) gel or Florisil is employed to separate BDE-183 from other compounds based on polarity. epa.gov

Dispersive Solid-Phase Extraction (dSPE) is a cleanup step often used in the QuEChERS method, where a sorbent is added directly to the extract to remove interfering matrix components. mdpi.comnih.gov For samples with high fat content, sorbents like Z-Sep® are effective. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Solid-liquid extraction with solvent cycling | Exhaustive extraction, well-established | Slow, large solvent volume, potential for thermal degradation |

| Pressurized Liquid Extraction (PLE) | Extraction with solvent at high temperature and pressure | Fast, low solvent use, automated | High initial instrument cost |

| Gel Permeation Chromatography (GPC) | Size-exclusion separation | Excellent for removing macromolecules (e.g., lipids) | Can be time-consuming, requires specialized equipment |

| Solid-Phase Extraction (SPE) | Partitioning between solid and liquid phases | High selectivity, low solvent use | Can be prone to clogging with complex matrices |

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-Resolution Gas Chromatography (HRGC) is the standard technique for separating individual PBDE congeners, including BDE-183, from a mixture. thermofisher.comsigmaaldrich.com The separation is achieved based on the differential partitioning of the congeners between a gaseous mobile phase and a liquid stationary phase within a long capillary column.

Capillary Column Selection and Optimization

The choice of capillary column is paramount for achieving the necessary resolution for congener-specific analysis. nih.gov Several factors must be considered:

Stationary Phase: Nonpolar stationary phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms), are widely used for PBDE analysis. sigmaaldrich.comchromatographyonline.com For specific separations where co-elution is a problem, other columns like the DB-XLB may offer better resolution. nih.govchromatographyonline.com

Column Dimensions: The column's length, internal diameter, and film thickness all influence separation. While longer columns generally provide better resolution, they can lead to longer analysis times and potential degradation of higher molecular weight congeners like BDE-183. nih.gov Shorter columns (10-15 m) with thin films (0.1 µm) are often favored to improve sensitivity and reduce thermal breakdown. thermofisher.comnih.gov

Optimization of the GC method involves adjusting the oven temperature program and carrier gas flow rate to maximize the separation between closely eluting peaks, particularly critical isomer pairs. labrulez.com

Chromatographic Interference and Co-elution Management

A primary challenge in HRGC is the potential for chromatographic interference, where two or more compounds elute from the column at the same time (co-elution). nih.gov BDE-183 may co-elute with other heptabromodiphenyl ether congeners or even congeners of other compound classes like polychlorinated biphenyls (PCBs). nih.gov

Managing co-elution requires a multi-faceted approach:

Method Optimization: Fine-tuning the temperature program can often improve the separation of closely eluting peaks. labrulez.com

Column Selection: As mentioned, using a column with a different stationary phase can alter the elution order and resolve co-eluting compounds. nih.gov

Selective Detection: The use of mass spectrometric detectors (discussed in section 6.4) is crucial. These detectors can distinguish between co-eluting compounds based on their unique mass-to-charge ratios, providing a level of specificity that chromatographic separation alone cannot. nih.govresearchgate.net Even with high-resolution chromatography, co-elution can occur, making the detector's selectivity essential for accurate quantification. reddit.com

Mass Spectrometric (MS) Detection and Quantification

Following separation by HRGC, mass spectrometry (MS) is the definitive technique for the detection and quantification of BDE-183. Its high sensitivity and selectivity allow for the detection of trace levels of the compound in complex matrices. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Both HRMS and MS/MS are powerful tools for the analysis of BDE-183, each offering distinct advantages. nih.gov

High-Resolution Mass Spectrometry (HRMS): Traditionally considered the gold standard, HRMS instruments (like magnetic sector mass spectrometers) can measure the mass-to-charge ratio of an ion to a very high degree of accuracy. nih.govresearchgate.net This allows for the determination of the elemental composition of an ion, providing high confidence in the identification of BDE-183 and distinguishing it from other co-eluting compounds that have the same nominal mass but a different exact mass. researchgate.net

Tandem Mass Spectrometry (MS/MS): Often performed on triple quadrupole (QqQ) mass spectrometers, MS/MS is an increasingly popular and more affordable alternative to HRMS. nih.gov In MS/MS, a specific precursor ion for BDE-183 is selected in the first quadrupole, fragmented in the second, and then one or more specific product ions are monitored in the third. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity. nih.govyoutube.com The specificity of MS/MS makes it highly effective for analyzing BDE-183 in complex environmental samples. nih.govmedscape.com

Instrumental limits of detection for MS/MS can be lower than for HRMS, although both techniques provide the high sensitivity and selectivity required for environmental monitoring. nih.gov

| Parameter | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) |

|---|---|---|

| Principle | Measures exact mass-to-charge ratio | Monitors specific precursor-to-product ion transitions |

| Selectivity | High; based on high mass accuracy | Very high; based on specific fragmentation patterns |

| Sensitivity | High | Very high; excellent signal-to-noise ratio |

| Typical Instrument | Magnetic Sector, Orbitrap | Triple Quadrupole (QqQ) |

| Cost | Higher | Lower |

Ionization Techniques: Electron Capture Negative Ionization (ECNI) and Electron Impact (EI)

The analysis of polybrominated diphenyl ethers (PBDEs), including heptabromodiphenyl ethers, is routinely performed using gas chromatography (GC) coupled with mass spectrometry (MS). chromatographyonline.com The choice between the two most common ionization techniques, Electron Capture Negative Ionization (ECNI) and Electron Impact (EI), significantly influences the sensitivity, selectivity, and fragmentation pattern of the analysis.

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that is highly sensitive for electrophilic compounds like PBDEs. chromatographyonline.com In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. azom.com This process is highly efficient for brominated compounds. For heptabromodiphenyl ethers, ECNI mass spectra are often characterized by a high abundance of the bromide ions ([79Br]– and [81Br]–). nih.gov While this provides excellent sensitivity, monitoring only these ions can lead to a lack of specificity, as other co-eluting brominated compounds can produce the same signal. nih.govnih.gov For higher brominated congeners like heptabromodiphenyl ethers, fragmentation can also occur through the cleavage of the ether bond, producing characteristic phenoxide ions. chromatographyonline.comnih.gov The ion source temperature can be optimized to control the degree of fragmentation. vims.edu ECNI is noted for providing much lower limits of quantification (LOQ) for highly brominated congeners compared to EI-MS. hilarispublisher.com Methane is a standard reagent gas for ECNI, but alternatives like nitrogen have been explored to reduce ion source contamination and increase filament lifetime. nih.gov

Electron Impact (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. uky.eduwikipedia.org This high energy input causes extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound, which is highly valuable for structural elucidation and identification by comparing it to mass spectral libraries. azom.comwikipedia.org The EI spectra of PBDEs are generally dominated by the molecular ion [M]+ and fragments resulting from the sequential loss of bromine atoms, particularly the [M-2Br]+ ion. chromatographyonline.comnih.gov While EI provides definitive structural information, it is generally less sensitive than ECNI for the analysis of halogenated compounds like 2,2',3,4,4',5,6-heptabromodiphenyl ether. hilarispublisher.com

| Feature | Electron Capture Negative Ionization (ECNI) | Electron Impact (EI) |

|---|---|---|

| Ionization Energy | Low ("Soft" Ionization) azom.com | High ("Hard" Ionization) wikipedia.org |

| Sensitivity | Very high, especially for higher brominated congeners hilarispublisher.com | Lower than ECNI hilarispublisher.com |

| Selectivity | High for electrophilic compounds; potential for interference when monitoring only Br⁻ ions. nih.gov | High, based on specific fragmentation patterns. |

| Primary Ions Formed | [Br]⁻, [M]⁻, [M-Br]⁻, and ether cleavage fragments (phenoxides). chromatographyonline.comnih.gov | [M]⁺, [M-Br₂]⁺, and other fragments from loss of Br atoms. nih.gov |

| Primary Application | Highly sensitive quantification at trace levels. chromatographyonline.com | Structural confirmation and identification. azom.com |

Isotope Dilution and Internal Standard Quantification Approaches

To achieve the highest accuracy and precision in the quantitative analysis of this compound, isotope dilution mass spectrometry (IDMS) is the preferred method. This approach utilizes stable isotope-labeled analogues of the target analytes as internal standards. nih.gov For PBDE analysis, 13C-labeled congeners are commonly used. nih.gov

The core principle of this technique involves adding a known amount of the isotopic internal standard to the sample prior to extraction and cleanup. nih.gov Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the response of the native analyte to the labeled internal standard in the mass spectrometer, analysts can accurately calculate the concentration of the native compound, effectively correcting for matrix effects and variations in extraction efficiency and instrumental response. mdpi.com

This approach is particularly crucial for complex matrices like serum, dust, and sediment, where significant signal suppression or enhancement can occur. researchgate.netresearchgate.net The use of a corresponding 13C-labeled internal standard for this compound (BDE-183) would be the ideal scenario for its quantification. When using ECNI-MS methods that monitor bromide ions, the use of 13C-labeled internal standards is not feasible for most congeners, as the label is on the carbon backbone, not the bromine. nih.gov However, when monitoring molecular ions or characteristic fragments, isotope dilution provides a robust quantification strategy. nih.gov

Challenges in Quantitative Analysis of Heptabromodiphenyl Ethers

Availability of Authentic Analytical Standards for Higher Brominated Congeners

A significant hurdle in the comprehensive analysis of heptabromodiphenyl ethers is the limited commercial availability of authentic analytical standards for all possible congeners. nih.gov The heptabromodiphenyl ether homologue group consists of 24 possible isomers. While standards for some of the more environmentally relevant congeners, such as 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183), are available from specialty chemical suppliers, a complete set of all hepta-BDE isomers is not. accustandard.com

This lack of standards poses several challenges:

Accurate Identification: Without a pure standard, the unambiguous identification of a specific congener in a sample is difficult and relies on interpretation of mass spectra and relative retention times, which can be prone to error.

Congener-Specific Quantification: Accurate quantification is impossible without a congener-specific standard to create a calibration curve. Group quantification or using the response factor of a different isomer (e.g., BDE-183) for other hepta-BDEs introduces significant uncertainty.

Toxicological and Fate Studies: The inability to identify and quantify individual congeners hampers research into the environmental fate, transport, and specific toxicity of each isomer. Studies have shown that the congener composition of PBDEs in environmental samples can differ significantly from the commercial mixtures, suggesting transformation processes like debromination may be occurring. researchgate.net The lack of standards for many higher brominated congeners makes it difficult to study these degradation pathways thoroughly. nih.gov

Method Validation and Quality Control Considerations

Rigorous method validation and ongoing quality control (QC) are essential to ensure the generation of reliable and comparable data for heptabromodiphenyl ethers. Analytical methods must be validated to demonstrate they are fit for purpose. nih.gov Key validation parameters include linearity, accuracy (recovery), precision, and sensitivity (limits of detection and quantification). researchgate.netnih.govvnu.edu.vn

Linearity: The method should demonstrate a linear response over the expected concentration range in samples. For PBDEs, calibration curves typically show good linearity with correlation coefficients (r²) greater than 0.99. nih.govagilent.com

Accuracy and Recovery: Accuracy is often assessed by analyzing spiked samples and Standard Reference Materials (SRMs), such as SRM 2585 (Organic Contaminants in House Dust). researchgate.netvnu.edu.vnepa.gov Recoveries of PBDEs in spiked samples typically range from 65% to 120%. researchgate.netvnu.edu.vn

Precision: The repeatability of the method is evaluated through replicate analyses. Relative standard deviations (RSDs) for PBDE analysis are generally expected to be below 15-20%. researchgate.netnih.govvnu.edu.vn

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the method is critical for detecting low environmental concentrations. LOQs for individual congeners can range from picogram per milliliter (pg/mL) in serum to nanogram per gram (ng/g) in sediment, depending on the matrix and instrumentation. researchgate.netresearchgate.net